3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
5-[1-(2-ethylsulfanylbenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-3-30-20-14-8-7-13-19(20)22(28)26-15-9-10-17(16-26)21-24-25(2)23(29)27(21)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHIVVXKGWXSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves multiple steps:
Formation of the 1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one core: : This step usually involves the condensation of appropriate hydrazines with carboxylic acids under acidic conditions.
Attachment of the piperidine ring: : The piperidinyl moiety can be introduced through alkylation reactions, where a suitable piperidine derivative is reacted with the triazolone core.
Incorporation of the ethylthio benzoyl group: : This final step involves the coupling of the ethylthio benzoyl group to the piperidinyl triazolone intermediate, typically via acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may follow similar synthetic routes but optimized for large-scale production. This typically involves:
High-yield reaction conditions.
Efficient purification processes to obtain the desired product with high purity.
Scalable techniques that ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: : The ethylthio group can be oxidized to the corresponding sulfoxide or sulfone.
Reduction: : Functional groups like ketones or nitro groups (if present) can be reduced to alcohols or amines, respectively.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or triazolone moieties.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents such as halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Alcohols or amines.
Substitution products: : Halogenated derivatives or other substituted analogs.
Scientific Research Applications
3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has numerous applications:
Chemistry: : Used as a building block in organic synthesis and in studying reaction mechanisms.
Biology: : Potential role in understanding biological processes and as a probe in biochemical assays.
Medicine: : Investigated for therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the development of novel materials or as a catalyst in chemical processes.
Mechanism of Action
The compound's effects are exerted through interactions with specific molecular targets:
Binding to receptors or enzymes: : The molecular structure allows it to fit into active sites, modulating their activity.
Pathways involved: : It can affect signal transduction pathways, metabolic processes, or cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares the target compound with six structurally related molecules from the evidence, focusing on substituents, biological activity, and applications.
Key Findings from Comparative Analysis
Triazolone Core: All compounds share the 1H-1,2,4-triazol-5(4H)-one backbone, which is critical for hydrogen bonding and enzyme interactions. Modifications to this core (e.g., triazinone in Ethiozin) alter target specificity and potency .
However, Ethiozin’s triazinone ring directs it toward herbicide applications, whereas the target’s benzoyl-piperidine suggests pharmacological uses .
Antifungal Activity : The difluorophenyl and triazole-propyl substituents in ’s compound mimic fluconazole, inhibiting fungal CYP51. In contrast, the posaconazole analogue () uses a piperazine-phenyl group for enhanced solubility and target binding .
Herbicide Intermediates : The chloro-fluorophenyl and difluoromethyl groups in ’s compound are common in herbicides like Carfentrazone-ethyl, highlighting the role of halogenation in agrochemical design .
Biological Activity
The compound 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research on the biological activity of triazole derivatives indicates their potential in various therapeutic areas:
- Antimicrobial Activity : Triazoles are recognized for their antifungal properties. Studies have shown that similar compounds exhibit significant activity against various fungal strains, suggesting that this compound may also possess antifungal properties.
- Anticancer Activity : The presence of the triazole moiety has been linked to anticancer activity. For instance, related triazole compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .
- COX Inhibition : Some studies suggest that triazole derivatives can act as cyclooxygenase (COX) inhibitors, which are important in managing inflammation and pain. Compounds with similar structures have shown selective inhibition of COX-II, which is relevant for anti-inflammatory therapies .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various triazole derivatives, it was found that compounds similar to the target compound exhibited cytotoxicity against several cancer cell lines. For example, a derivative showed an IC50 value of 6.2 μM against HCT-116 cells, indicating potent activity .
Case Study 2: COX Inhibition
Another relevant study focused on the anti-inflammatory properties of triazole derivatives. One compound showed an IC50 value of 0.011 μM against COX-II, demonstrating significant selectivity compared to traditional NSAIDs like Rofecoxib . This suggests that the target compound may also exhibit similar properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be validated?
- Methodology : Multi-step synthesis typically involves (1) formation of the triazole core via cyclization of thiosemicarbazides, (2) functionalization of the piperidine ring, and (3) introduction of the ethylthio-benzoyl moiety through nucleophilic substitution or coupling reactions. Key validation steps include:
- Purity analysis : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify substituent positions .
- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yields.
Q. How can the acidic/basic properties of the triazole and piperidine moieties influence the compound’s solubility and reactivity?
- Methodology : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as titrant. Measure half-neutralization potentials (HNP) to calculate pKa values. For example:
- The triazole NH proton typically exhibits pKa ~6–8 in aprotic solvents, affecting hydrogen-bonding interactions.
- Piperidine’s basicity (pKa ~8–10) can be modulated by substituents like the ethylthio-benzoyl group .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry and tautomeric forms?
- Methodology :
- X-ray crystallography : Resolve absolute configuration and confirm triazole tautomerism (e.g., 1H vs. 2H forms) .
- Variable-temperature NMR : Monitor dynamic processes (e.g., ring puckering in piperidine) by analyzing splitting patterns at 25°C vs. −40°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology :
- Systematic substitution : Synthesize analogs with variations in the ethylthio group (e.g., methylthio, propylthio) and piperidine substituents.
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Corrogate activity trends with electronic (Hammett σ) and steric (Taft Es) parameters .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and identify key residues in the active site .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Dose-response standardization : Use identical assay conditions (pH, temperature) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability.
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for direct binding measurements, alongside cell-based assays .
Q. How can computational methods predict the compound’s metabolic pathways and potential toxicity?
- Methodology :
- In silico metabolism : Use software like MetaSite to identify likely cytochrome P450 oxidation sites (e.g., ethylthio group sulfoxidation).
- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity risks based on structural alerts .
- Cross-species comparison : Simulate metabolic pathways in human vs. rodent liver microsomes to anticipate interspecies differences .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodology :
- Reaction reproducibility : Replicate procedures under inert atmosphere (N₂/Ar) to exclude oxygen/moisture interference.
- Intermediate characterization : Isolate and validate key intermediates (e.g., piperidin-3-yl precursors) via LC-MS to ensure stepwise fidelity .
- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or catalysts (e.g., Pd/C vs. CuI) .
Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?
- Methodology :
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-PDA for hydrolysis/oxidation products.
- Plasma stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound via LC-MS/MS .
- Light sensitivity : Conduct ICH-compliant photostability tests (ICH Q1B) using controlled UV/visible light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
